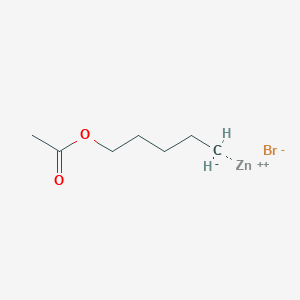![molecular formula C13H8N2 B13981196 4H-Acenaphtho[4,5-D]imidazole CAS No. 50511-99-4](/img/structure/B13981196.png)
4H-Acenaphtho[4,5-D]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Acenaphtho[4,5-D]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a fused acenaphthene ring system with an imidazole moiety, making it a unique and versatile compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Acenaphtho[4,5-D]imidazole typically involves multicomponent reactions. One common method is the condensation of acenaphthylene-1,2-dione with aromatic aldehydes and ammonium acetate in the presence of a catalyst such as ferric hydrogensulfate in ethanol under reflux conditions . This method yields 8-aryl-7H-acenaphtho[1,2-d]imidazole derivatives with high efficiency and simple work-up procedures.
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of green and recyclable catalysts, such as Fe3O4 nanoparticles supported on graphene oxide, has been explored to enhance the sustainability and efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 4H-Acenaphtho[4,5-D]imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imidazole nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include substituted imidazoles, imidazolines, and N-oxide derivatives, which have diverse applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
4H-Acenaphtho[4,5-D]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential as a therapeutic agent in treating diseases such as cancer and infections.
Mecanismo De Acción
The mechanism of action of 4H-Acenaphtho[4,5-D]imidazole involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
4H-Acenaphtho[4,5-D]imidazole can be compared with other imidazole derivatives:
Propiedades
Número CAS |
50511-99-4 |
|---|---|
Fórmula molecular |
C13H8N2 |
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
3,5-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8,11(15),12-heptaene |
InChI |
InChI=1S/C13H8N2/c1-2-8-4-5-9-6-11-13(15-7-14-11)10(3-1)12(8)9/h1-3,5-7H,4H2 |
Clave InChI |
BMFLXRRMZRKRPK-UHFFFAOYSA-N |
SMILES canónico |
C1C=C2C=C3C(=NC=N3)C4=CC=CC1=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



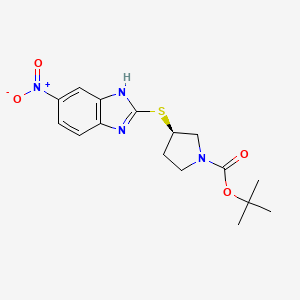
![2-[1,1'-Biphenyl]-4-yl-4-(8-chloro-1-dibenzofuranyl)-6-phenyl-1,3,5-triazine](/img/structure/B13981147.png)
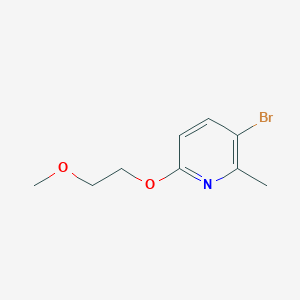
![2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13981163.png)
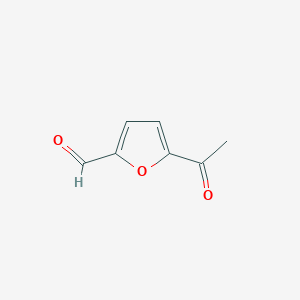
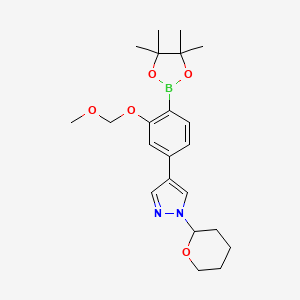
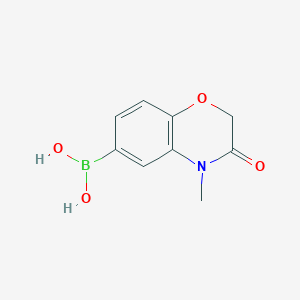
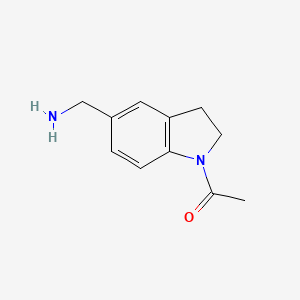
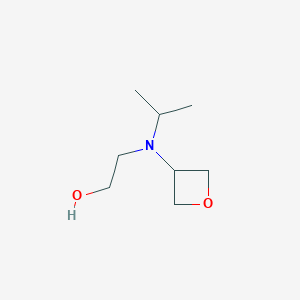

![2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13981206.png)

